molecular formula C15H11ClN2OS2 B394954 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B394954
M. Wt: 334.8g/mol
InChI Key: VSMTYFGKSXALKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Properties

Molecular Formula

C15H11ClN2OS2

Molecular Weight

334.8g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C15H11ClN2OS2/c16-10-6-7-13-12(8-10)18-15(21-13)20-9-14(19)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19)

InChI Key

VSMTYFGKSXALKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 5-chloro-2-aminobenzenethiol with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a benzothiazole ring and a phenylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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